Methyl 4-amino-5-fluoronicotinate
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Overview
Description
Methyl 4-amino-5-fluoronicotinate is an organic compound with the molecular formula C7H7FN2O2 and a molecular weight of 170.14 g/mol It is a derivative of nicotinic acid, featuring an amino group at the 4-position and a fluorine atom at the 5-position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-amino-5-fluoronicotinate can be synthesized through several synthetic routes. One common method involves the reaction of 4-fluoro-3-nitrobenzoic acid with methanol in the presence of a catalyst to form methyl 4-fluoro-3-nitrobenzoate. This intermediate is then reduced to this compound using a reducing agent such as hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-5-fluoronicotinate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group in intermediates can be reduced to form the amino group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted nicotinates and fluorinated derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Methyl 4-amino-5-fluoronicotinate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 4-amino-5-fluoronicotinate involves its interaction with specific molecular targets and pathways. The amino and fluorine groups on the pyridine ring allow it to bind to enzymes and receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-amino-3-fluoronicotinate
- Methyl 4-amino-5-chloronicotinate
- Methyl 4-amino-5-bromonicotinate
Uniqueness
Methyl 4-amino-5-fluoronicotinate is unique due to the presence of both an amino group and a fluorine atom on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications. The fluorine atom enhances the compound’s stability and lipophilicity, while the amino group provides sites for further chemical modifications .
Properties
IUPAC Name |
methyl 4-amino-5-fluoropyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O2/c1-12-7(11)4-2-10-3-5(8)6(4)9/h2-3H,1H3,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRNNKEIHDABMRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=CC(=C1N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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